(S)-Rasagiline Mesylate

Catalog No.
S003789
CAS No.
202464-88-8
M.F
C13H17NO3S
M. Wt
267.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Rasagiline Mesylate

CAS Number

202464-88-8

Product Name

(S)-Rasagiline Mesylate

IUPAC Name

methanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

InChI

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1

InChI Key

JDBJJCWRXSVHOQ-YDALLXLXSA-N

SMILES

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12

Canonical SMILES

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12

Isomeric SMILES

CS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12

Description

TVP1022 mesylate is the S-isomer of rasagiline, which is an anti-Parkinson drug, appears to have the same neuroprotective activity as the R-isomer, but is 1000-fold less active as an MAO-B inhibitor.

(S)-Rasagiline Mesylate: A Less Active Counterpart

(S)-Rasagiline Mesylate is the S-enantiomer of Rasagiline, a drug used to treat Parkinson's disease []. Unlike Rasagiline, (S)-Rasagiline Mesylate exhibits significantly lower activity as a monoamine oxidase B (MAO-B) inhibitor. While Rasagiline boasts IC50s of 4.43 nM and 412 nM for rat brain MAO-B and A activity respectively, (S)-Rasagiline Mesylate is considered relatively inactive [].

(S)-Rasagiline Mesylate: Potential for Neuroprotection

Despite its weaker MAO-B inhibition, research suggests (S)-Rasagiline Mesylate may hold promise for neuroprotection. Studies have explored its potential benefits in various contexts, including:

  • Cardioprotection: Research using a rat model of ischemia/reperfusion suggests (S)-Rasagiline Mesylate may offer cardioprotective effects [].

(S)-Rasagiline Mesylate, also known as (S)-N-propargyl-1-aminoindan mesylate, is a derivative of rasagiline, which is a potent and selective irreversible inhibitor of monoamine oxidase type B (MAO-B). This compound is primarily utilized in the treatment of Parkinson's disease, either as a monotherapy in early stages or as an adjunct therapy in more advanced cases. The mesylate salt form was chosen for its favorable chemical stability compared to other salt forms like hydrochloride .

The structure of (S)-Rasagiline Mesylate can be represented by the chemical formula C₁₃H₁₇NO₃S, with a molecular weight of approximately 267.34 g/mol. Its IUPAC name is (1R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine; methanesulfonic acid .

(S)-Rasagiline Mesylate primarily acts through the inhibition of MAO-B, which leads to increased levels of dopamine in the brain. The mechanism involves the covalent binding of the propargyl group to the flavin adenine dinucleotide (FAD) within the MAO-B enzyme, resulting in irreversible inhibition. This reaction enhances dopaminergic activity and alleviates symptoms associated with Parkinson's disease .

The compound undergoes metabolic transformations mainly in the liver, where it is biotransformed into various metabolites, including (R)-1-aminoindan, which possesses neuroprotective properties without amphetamine-like effects .

(S)-Rasagiline Mesylate exhibits significant biological activity as an irreversible inhibitor of MAO-B. This inhibition leads to increased concentrations of neurotransmitters such as dopamine, which are crucial for motor control and cognitive functions. The compound has demonstrated neuroprotective effects in both cellular and animal models, contributing to its therapeutic efficacy in Parkinson's disease management .

Additionally, (S)-Rasagiline Mesylate has been shown to modulate apoptotic pathways and may have anti-apoptotic properties independent of its MAO-B inhibitory action .

The synthesis of (S)-Rasagiline Mesylate typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available starting materials that contain the indanamine core.
  • Formation of Propargylamine: A propargyl group is introduced to create the propargylamine structure.
  • Mesylation: The final step involves reacting the resulting compound with methanesulfonic acid to form the mesylate salt.

This multi-step synthetic route allows for the production of high-purity (S)-Rasagiline Mesylate suitable for pharmaceutical applications .

(S)-Rasagiline Mesylate is primarily applied in treating Parkinson's disease. Its role as a MAO-B inhibitor helps manage motor symptoms associated with this neurodegenerative disorder. Furthermore, it may be explored for potential applications in other neurological conditions due to its neuroprotective properties .

Interaction studies involving (S)-Rasagiline Mesylate have highlighted its sensitivity to dietary tyramine, which can lead to hypertensive crises if consumed in large amounts during treatment. Patients are advised to avoid foods rich in tyramine while on this medication . Additionally, caution is required when co-administering other serotonergic medications due to the risk of serotonin syndrome .

(S)-Rasagiline Mesylate shares structural similarities with several other compounds used in treating Parkinson's disease and related disorders. Below is a comparison highlighting its uniqueness:

Compound NameTypeMAO InhibitionPotencyUnique Features
SelegilineMAO-B InhibitorSelectiveModerateMetabolizes into amphetamine-like substances
SafinamideDual ActionSelectiveHighActs on both MAO-B and glutamate release
TolcaponeCOMT InhibitorNon-selectiveHighInhibits catechol-O-methyltransferase
(R)-RasagilineMAO-B InhibitorHighly SelectiveVery HighMore potent than (S)-enantiomer

Unlike selegiline, (S)-Rasagiline Mesylate does not produce amphetamine-like metabolites, making it preferable for patients sensitive to such effects. Its unique mechanism and chemical stability further distinguish it from similar compounds used in clinical settings .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

267.09291458 g/mol

Monoisotopic Mass

267.09291458 g/mol

Heavy Atom Count

18

UNII

R9GJ62AS2B

Dates

Modify: 2024-04-14
[1]. Ertracht O, et al. The cardioprotective efficacy of TVP1022 in a rat model of ischaemia/reperfusion. Br J Pharmacol. 2011 Jun;163(4):755-69.
[2]. Berdichevski A, et al. TVP1022 protects neonatal rat ventricular myocytes against doxorubicin-induced functional derangements. J Pharmacol Exp Ther. 2010 Feb;332(2):413-20.

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